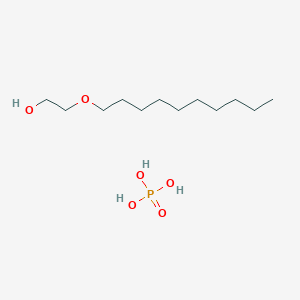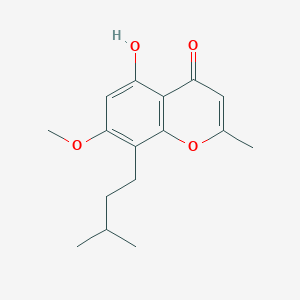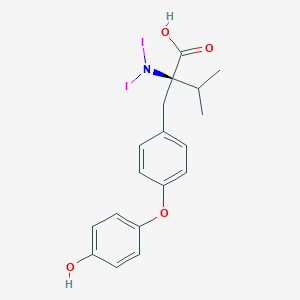
Isopropyl-diiodothyronine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl-diiodothyronine, also known as cytomel, is a synthetic thyroid hormone that is used in scientific research for its potential therapeutic benefits. It is synthesized from L-thyroxine, a naturally occurring hormone, and has been shown to have a number of biochemical and physiological effects.
Mécanisme D'action
Isopropyl-diiodothyronine works by binding to thyroid hormone receptors in cells, which then activate a number of signaling pathways that regulate gene expression and cellular metabolism. This leads to increased energy expenditure, enhanced fat oxidation, and other physiological effects.
Effets Biochimiques Et Physiologiques
Isopropyl-diiodothyronine has been shown to have a number of biochemical and physiological effects, including increased energy expenditure, enhanced fat oxidation, and improved glucose metabolism. It has also been shown to increase the expression of genes involved in mitochondrial biogenesis and oxidative metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Isopropyl-diiodothyronine is a useful tool for studying the effects of thyroid hormones on various physiological processes. However, it is important to note that it is a synthetic compound and may not fully replicate the effects of naturally occurring thyroid hormones. Additionally, its use in laboratory experiments may be limited by factors such as cost and availability.
Orientations Futures
There are a number of potential future directions for research on isopropyl-diiodothyronine. Some possible areas of focus include the development of new synthetic analogs with improved potency and selectivity, the study of its effects on other physiological processes, and the investigation of its potential therapeutic applications in humans. Additionally, further research is needed to fully understand the mechanisms underlying its effects on cellular metabolism and gene expression.
Méthodes De Synthèse
Isopropyl-diiodothyronine is synthesized through a series of chemical reactions, starting with L-thyroxine. The first step involves the removal of the iodine atoms from the tyrosine residues in L-thyroxine, which is accomplished through a process called deiodination. The resulting compound, 3,5-diiodotyrosine, is then coupled with isopropyl alcohol to form isopropyl-diiodothyronine.
Applications De Recherche Scientifique
Isopropyl-diiodothyronine is used in scientific research to study the effects of thyroid hormones on various physiological processes. It has been shown to have potential therapeutic benefits in the treatment of obesity, metabolic syndrome, and other conditions. It is also used in the study of thyroid hormone signaling pathways and their role in regulating metabolism and energy expenditure.
Propriétés
Numéro CAS |
10439-94-8 |
|---|---|
Nom du produit |
Isopropyl-diiodothyronine |
Formule moléculaire |
C18H19I2NO4 |
Poids moléculaire |
567.2 g/mol |
Nom IUPAC |
(2R)-2-(diiodoamino)-2-[[4-(4-hydroxyphenoxy)phenyl]methyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H19I2NO4/c1-12(2)18(17(23)24,21(19)20)11-13-3-7-15(8-4-13)25-16-9-5-14(22)6-10-16/h3-10,12,22H,11H2,1-2H3,(H,23,24)/t18-/m1/s1 |
Clé InChI |
GJNQSKLKJVPWIR-GOSISDBHSA-N |
SMILES isomérique |
CC(C)[C@](CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
SMILES canonique |
CC(C)C(CC1=CC=C(C=C1)OC2=CC=C(C=C2)O)(C(=O)O)N(I)I |
Autres numéros CAS |
10439-94-8 |
Synonymes |
3'-isopropyl-3,5-diiodo-L-thyrosine 3'-isopropyl-3,5-diiodothyronine IPDIT isopropyl-diiodothyronine isopropyl-diiodothyronine, (DL)-isomer isopropyl-diiodothyronine, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



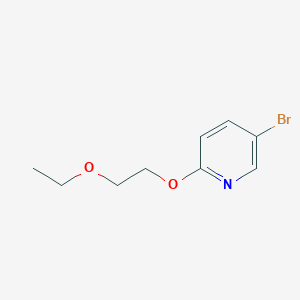
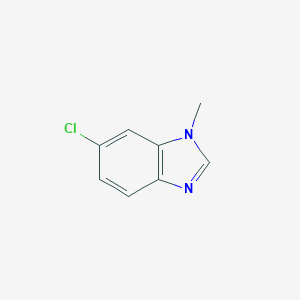
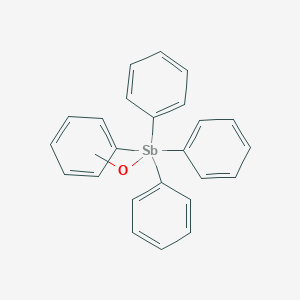
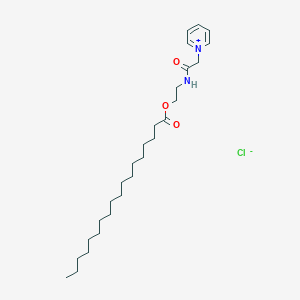
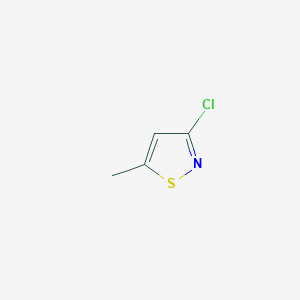
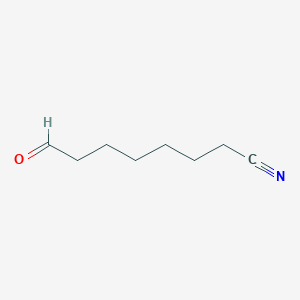

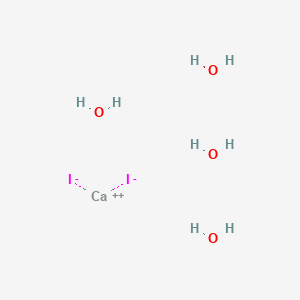
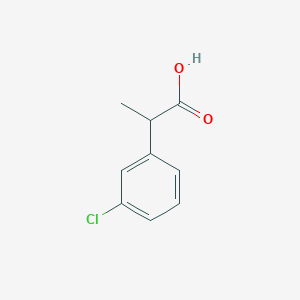
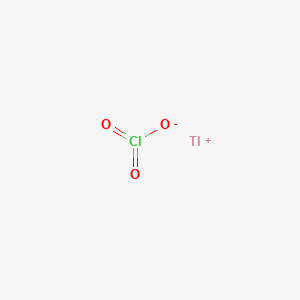
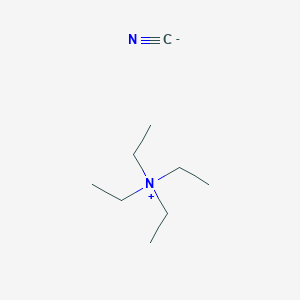
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-6-yl)oxy]-](/img/structure/B88707.png)
